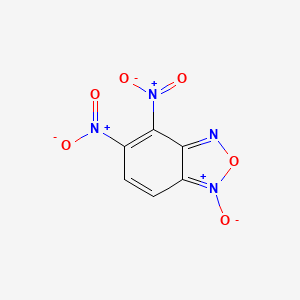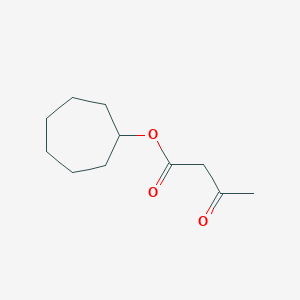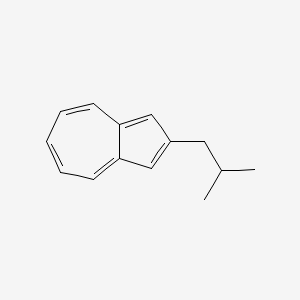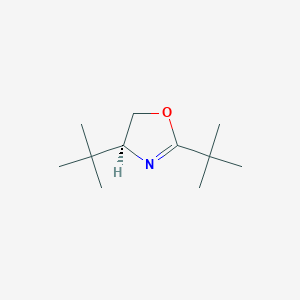
Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of two tert-butyl groups at the 2 and 4 positions and a hydrogenated ring at the 4 and 5 positions, with the (4S)- configuration indicating the stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a β-keto ester with an amine in the presence of an acid catalyst to form the oxazole ring. The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and other derivatives with functional groups such as hydroxyl, amino, and alkyl groups.
Applications De Recherche Scientifique
Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of mitochondrial F1F0 adenosine triphosphate synthase enzymes in certain fungal pathogens . This inhibition disrupts the respiratory function of the target organism, leading to its growth inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl): Shares similar structural features but lacks the oxazole ring.
Oxazole derivatives: Compounds with different substituents on the oxazole ring, such as methyl, ethyl, and phenyl groups.
Uniqueness
Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- is unique due to its specific stereochemistry and the presence of two tert-butyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
852524-67-5 |
|---|---|
Formule moléculaire |
C11H21NO |
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
(4S)-2,4-ditert-butyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H21NO/c1-10(2,3)8-7-13-9(12-8)11(4,5)6/h8H,7H2,1-6H3/t8-/m1/s1 |
Clé InChI |
PTIVBLUCOGTHCE-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1COC(=N1)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1COC(=N1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
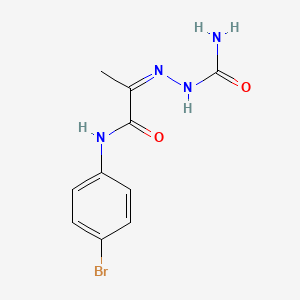
![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
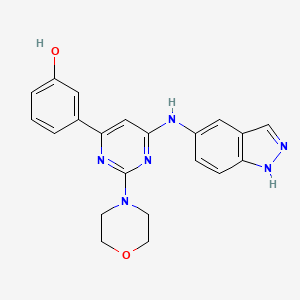

![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
